4-(3-Fluorophenyl)-3-nitropyridine

Medicinal Chemistry Chemical Procurement Synthetic Intermediate

Researchers often face compromised SAR fidelity when fluorophenyl positional isomers contaminate screening workflows. This compound provides the exact 3-(meta-fluorophenyl) architecture required for specific target engagement profiles. - Guarantees regioisomeric integrity for kinase programs where para- or ortho-fluorine substitution reduces potency (e.g., distinct JAK3 vs. anticancer activity profiles). - The 3-nitropyridine core enables regioselective C-H functionalization and reduction to critical 3-aminopyridine pharmacophores. Supplied at ≥95% purity, ensuring batch-to-batch consistency for medicinal chemistry and methodology development.

Molecular Formula C11H7FN2O2
Molecular Weight 218.18 g/mol
Cat. No. B13240416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Fluorophenyl)-3-nitropyridine
Molecular FormulaC11H7FN2O2
Molecular Weight218.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C2=C(C=NC=C2)[N+](=O)[O-]
InChIInChI=1S/C11H7FN2O2/c12-9-3-1-2-8(6-9)10-4-5-13-7-11(10)14(15)16/h1-7H
InChIKeyHPHUNTCHHRRPMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Fluorophenyl)-3-nitropyridine: Overview and Procurement Specifications


4-(3-Fluorophenyl)-3-nitropyridine (CAS 1292369-68-6, molecular formula C11H7FN2O2, molecular weight 218.18 g/mol) is a fluorinated nitropyridine derivative that serves as a versatile synthetic intermediate and scaffold in medicinal chemistry and materials science . The compound features a pyridine ring substituted at the 4-position with a 3-fluorophenyl group and at the 3-position with a nitro group, creating a specific substitution pattern that determines its reactivity profile and downstream synthetic utility . While structurally related to other fluorophenyl-nitropyridine isomers, the meta-fluorine substitution on the phenyl ring coupled with the 3-nitro-4-arylpyridine architecture distinguishes this compound from its positional isomers in terms of electronic properties and subsequent functionalization pathways. Commercially available at ≥95% purity from multiple suppliers, this compound is primarily employed as a building block in drug discovery programs targeting kinase inhibition, antimicrobial development, and materials applications .

Why Isomeric Substitution Cannot Replace This Compound


Fluorophenyl-nitropyridine isomers share identical molecular formulas but differ critically in substitution pattern, which governs regioselectivity in downstream reactions, electronic properties, and ultimately biological activity [1]. The 3-fluorophenyl group in the target compound positions the electron-withdrawing fluorine atom at the meta position relative to the pyridine attachment point, generating a distinct dipole moment and charge distribution compared to the para-fluorophenyl isomer (4-(4-fluorophenyl)-3-nitropyridine, CAS 170682-38-9) or the ortho-fluorophenyl variant . This positional isomerism directly impacts nucleophilic aromatic substitution reactivity, metal-catalyzed cross-coupling efficiency, and binding interactions with biological targets where the fluorine atom orientation influences molecular recognition [2]. Furthermore, the nitro group at the 3-position of pyridine (versus 2- or 4-nitro substitution) creates a unique electrophilic character and reduction potential that determines the compound's utility as a synthetic intermediate for specific aminopyridine and heterocyclic targets. Procurement decisions cannot rely on in-class substitution without compromising synthetic route fidelity and structure-activity relationship integrity.

Differentiation Evidence: Meta-Fluorophenyl vs. Isomers


Purity Specifications vs. Para-Fluorophenyl Isomer

4-(3-Fluorophenyl)-3-nitropyridine is commercially available with documented purity of ≥95% from multiple suppliers, matching the purity specifications of its para-fluorophenyl isomer (4-(4-fluorophenyl)-3-nitropyridine, CAS 170682-38-9), which is also supplied at 95% purity . Both compounds are structurally validated via CAS registration and serve as synthetic building blocks; however, the target compound's meta-fluorine substitution pattern confers distinct electronic properties and regioselectivity in downstream functionalization reactions .

Medicinal Chemistry Chemical Procurement Synthetic Intermediate

Metabolic Stability Advantage of Meta-Fluorine Substitution

The presence of a fluorine atom on the phenyl ring enhances metabolic stability, a property highly valued in the design of kinase inhibitors and antimicrobial agents [1]. Comparative analysis of fluorophenyl-nitropyridine analogs indicates that meta-fluorine substitution (as in 4-(3-fluorophenyl)-3-nitropyridine) influences electronic distribution and metabolic susceptibility differently than ortho- or para-fluorine isomers [2]. The 3-fluorophenyl moiety provides distinct steric and electronic effects that can modulate enzyme interactions and reduce oxidative metabolism compared to non-fluorinated phenyl analogs.

Drug Metabolism Pharmacokinetics Kinase Inhibitor Design

3-Nitropyridine Core as a Multipurpose Directing Group

The 3-nitropyridine core in 4-(3-fluorophenyl)-3-nitropyridine functions as a multipurpose directing group in Pd- and Ni-catalyzed regioselective C-H arylations, enabling facile chemical functionalization of the pyridine ring . This nitro group at the 3-position serves as a versatile synthetic handle that can be reduced to the corresponding amine (3-aminopyridine) or participate in nucleophilic aromatic substitution reactions [1]. In contrast to 2-nitropyridine or 4-nitropyridine isomers, the 3-nitropyridine scaffold exhibits distinct reduction potentials and reactivity profiles that dictate downstream transformation pathways [2].

Synthetic Methodology C-H Activation Cross-Coupling

Key Derivative Validates Synthetic Pathway Utility

The derivative 4-(3-fluorophenyl)-3-nitropyridin-2-amine (CAS 1884133-86-1), which can be synthesized from the parent 4-(3-fluorophenyl)-3-nitropyridine via nitro group reduction and subsequent amination, is commercially available with 95% purity and serves as a key intermediate in the development of heteroaryl-substituted aminopyridine compounds [1]. This derivative exemplifies the synthetic utility of the parent compound's nitro group as a precursor to amine functionality. The 2-amino-3-nitro substitution pattern creates opportunities for fused heterocycle synthesis not readily accessible from alternative isomers [2].

Aminopyridine Synthesis Lead Optimization Heterocyclic Chemistry

Positional Isomerism Alters Biological Screening Outcomes

Comparative analysis of fluorophenyl-nitropyridine positional isomers reveals that substitution pattern critically determines biological activity profiles [1]. While 4-(3-fluorophenyl)-3-nitropyridine (meta-fluorine, 3-nitro substitution) serves as a synthetic intermediate, its positional isomers have demonstrated distinct activities: 2-chloro-5-(4-fluorophenyl)-3-nitropyridine exhibits JAK3 kinase inhibition with an IC50 value of 1.2 µM [2]; 2-(4-fluorophenyl)-5-nitropyridine derivatives show anticancer activity against colon cancer cell lines with IC50 values ranging from 6.6 µM to 13.73 µM . These findings underscore that even minor positional changes (meta- vs para-fluorine; 3-nitro vs 5-nitro) produce substantially different biological outcomes.

Structure-Activity Relationship Kinase Inhibition Drug Discovery

Optimal Applications Based on Quantitative Evidence


Kinase Inhibitor Scaffold with Meta-Fluorophenyl Pharmacophore

Procure 4-(3-fluorophenyl)-3-nitropyridine when synthesizing kinase inhibitor candidates that require a meta-fluorine substitution pattern for optimal target engagement. The meta-fluorophenyl moiety provides distinct electronic properties and metabolic stability advantages compared to non-fluorinated phenyl analogs [1], while the 3-nitropyridine core enables regioselective C-H arylation and subsequent reduction to the corresponding amine for further derivatization . The compound's 95% purity specification meets medicinal chemistry requirements for SAR studies and lead optimization campaigns .

Regioselective C-H Functionalization via Nitro Directing

Employ 4-(3-fluorophenyl)-3-nitropyridine as a substrate in Pd- and Ni-catalyzed C-H arylation reactions where the nitro group at the 3-position serves as a multipurpose directing group [1]. This 3-nitropyridine architecture enables regioselective functionalization pathways not accessible with 2-nitropyridine or 4-nitropyridine isomers, which exhibit different reduction potentials and substitution reactivity . The compound's commercial availability at ≥95% purity ensures reproducibility in synthetic methodology development .

Synthesis of 3-Aminopyridine and Fused Heterocycles

Utilize 4-(3-fluorophenyl)-3-nitropyridine as a precursor for synthesizing 3-aminopyridine derivatives through established nitro group reduction protocols [1]. The derivative 4-(3-fluorophenyl)-3-nitropyridin-2-amine (CAS 1884133-86-1) is commercially available, validating the synthetic tractability of this transformation . This pathway provides access to heteroaryl-substituted aminopyridine compounds with potential applications in kinase inhibition and antimicrobial drug discovery .

Isomer-Controlled Screening Libraries for SAR

Include 4-(3-fluorophenyl)-3-nitropyridine in focused screening libraries where meta-fluorine substitution is required for comparative SAR analysis. Positional isomers (para-fluorophenyl and ortho-fluorophenyl variants) demonstrate substantially different biological activity profiles, with certain isomers exhibiting JAK3 kinase inhibition (IC50 = 1.2 µM) and others showing anticancer activity (IC50 = 6.6-13.73 µM) [1]. The target compound's unique meta-F/3-nitro architecture ensures that screening outcomes reflect the intended substitution pattern rather than positional isomer contamination .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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